molecular formula C15H9BrF3NO B15076666 n-(9-Bromo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide CAS No. 1537-15-1

n-(9-Bromo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B15076666
CAS No.: 1537-15-1
M. Wt: 356.14 g/mol
InChI Key: YIHWFOHEOXDAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C15H8BrF3NO. It is a derivative of fluorenyl compounds, which are known for their applications in organic synthesis and materials science. The presence of bromine and trifluoroacetamide groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of 9H-fluorene followed by the introduction of the trifluoroacetamide group. One common method includes:

    Bromination: 9H-fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromo-9H-fluorene.

    Amidation: The brominated product is then reacted with trifluoroacetic anhydride and ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The fluorenyl moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives.

    Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The trifluoroacetamide group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Bromo-9H-fluoren-2-yl)formamide
  • N-(9-Bromo-9H-fluoren-2-yl)acetamide

Uniqueness

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

CAS No.

1537-15-1

Molecular Formula

C15H9BrF3NO

Molecular Weight

356.14 g/mol

IUPAC Name

N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H9BrF3NO/c16-13-11-4-2-1-3-9(11)10-6-5-8(7-12(10)13)20-14(21)15(17,18)19/h1-7,13H,(H,20,21)

InChI Key

YIHWFOHEOXDAIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC(=O)C(F)(F)F)C(C2=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.